NCATS-SM1441

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H25FN4O4S3 |

|---|---|

Molecular Weight |

632.8 g/mol |

IUPAC Name |

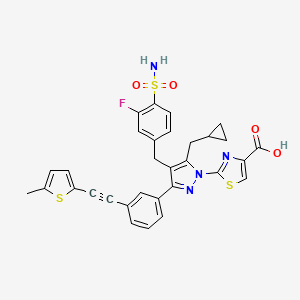

2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C31H25FN4O4S3/c1-18-5-10-23(42-18)11-8-19-3-2-4-22(13-19)29-24(14-21-9-12-28(25(32)15-21)43(33,39)40)27(16-20-6-7-20)36(35-29)31-34-26(17-41-31)30(37)38/h2-5,9-10,12-13,15,17,20H,6-7,14,16H2,1H3,(H,37,38)(H2,33,39,40) |

InChI Key |

LZIKVHXLVMNROK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C#CC2=CC(=CC=C2)C3=NN(C(=C3CC4=CC(=C(C=C4)S(=O)(=O)N)F)CC5CC5)C6=NC(=CS6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NCATS-SM1441

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Inhibition of Lactate Dehydrogenase

NCATS-SM1441 is a potent, small-molecule inhibitor of L-lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] It targets both the LDHA and LDHB isoforms with high affinity.[2] LDH catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+. This process is a crucial step in the metabolic pathway of cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."

By inhibiting LDH, this compound disrupts the regeneration of NAD+ required for sustained high rates of glycolysis. This leads to a reduction in ATP production and an accumulation of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation. In cancer cells that are highly dependent on glycolysis for their energy needs, this metabolic reprogramming can lead to cell cycle arrest and apoptosis. Preclinical studies have demonstrated the anti-tumor activity of this compound in models of Ewing's sarcoma and pancreatic cancer.

While the primary mechanism of this compound is the direct inhibition of LDH, it is important to consider the broader context of cellular metabolism. The inhibition of glycolysis can have downstream effects on other signaling pathways. Although no direct link has been established between this compound and the Wnt signaling pathway, some studies have suggested a potential interplay between LDH activity and Wnt signaling in certain cellular contexts. Further research is needed to fully elucidate any potential indirect effects of this compound on this and other signaling pathways.

Signaling Pathway Diagram

References

NCATS-SM1441: A Technical Guide to a First-in-Class Lactate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCATS-SM1441 is a potent, first-in-class small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] By targeting the metabolic plasticity of cancer cells, this compound represents a promising therapeutic approach for neoplasms reliant on glycolytic pathways for energy production and survival. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, detailed experimental protocols, and known mechanisms of resistance.

Core Concepts and Mechanism of Action

Lactate dehydrogenase catalyzes the interconversion of pyruvate and lactate, a pivotal step in anaerobic glycolysis. In many cancer cells, particularly those with mitochondrial defects or under hypoxic conditions, there is a metabolic shift towards increased glycolysis, a phenomenon known as the Warburg effect. This results in elevated lactate production and is crucial for maintaining the NAD+ pool necessary for sustained glycolytic flux.

This compound inhibits both LDHA and LDHB isoforms, thereby blocking the conversion of pyruvate to lactate.[2] This inhibition leads to a depletion of NAD+ and an accumulation of upstream glycolytic intermediates, ultimately triggering an ATP crisis and inducing cell death in susceptible cancer cells.[3] This targeted approach is particularly effective in cancers with genetically defined metabolic vulnerabilities, such as Hürthle cell carcinoma of the thyroid (HTC), which frequently harbors mutations in mitochondrial complex I.[2][3][4]

Quantitative Data

Biochemical Activity

| Target | IC50 (nM) | Assay Conditions |

| Lactate Dehydrogenase (LDH) | 40 | Recombinant human LDHA, 0.06 mM NADH, 0.2 mM sodium pyruvate |

Table 1: In vitro biochemical inhibitory activity of this compound against lactate dehydrogenase.[5][6]

Cellular Activity

| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |

| A673 | Ewing's Sarcoma | 105 | 48-hour incubation, CellTiter-Glo assay |

| MIA PaCa-2 | Pancreatic Cancer | 347 | Not specified |

Table 2: In vitro cytotoxic activity of this compound in various cancer cell lines.[5]

Signaling Pathways and Experimental Workflows

Glycolysis and LDH Inhibition Pathway

Caption: Inhibition of Lactate Dehydrogenase by this compound in the Glycolytic Pathway.

Experimental Workflow for In Vivo Xenograft Studies

Caption: General Experimental Workflow for Evaluating this compound in Xenograft Models.

Experimental Protocols

LDH Biochemical Assay

This protocol is adapted from a published study.[1][7]

Materials:

-

Recombinant human lactate dehydrogenase 5 (LDHA)

-

LDH assay buffer: 200 mM Tris HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Sodium pyruvate

-

This compound (solubilized in DMSO)

-

1536-well black solid-bottom assay plates

Procedure:

-

Add 3 µL of recombinant human LDHA (final concentration 2 nM) in LDH assay buffer to each well of a 1536-well plate.

-

Transfer 23 nL of DMSO-solubilized this compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the reaction by adding 1 µL of a substrate solution containing NADH (final concentration 0.06 mM) and sodium pyruvate (final concentration 0.2 mM) in LDH assay buffer.

-

Incubate the plate for 5 minutes at room temperature.

-

Measure the decrease in NADH fluorescence (excitation: 340 nm, emission: 460 nm) using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

In Vivo Xenograft Study

This protocol is a generalized representation based on described methodologies.[1][7]

Animal Model:

-

Immunocompromised mice (e.g., nude or NSG mice)

Cell Lines:

-

Human cancer cell lines of interest (e.g., Hürthle cell carcinoma cell lines)

Procedure:

-

Inject tumor cells subcutaneously into the flanks of the mice.

-

Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound intravenously (IV) at a specified dose and schedule (e.g., 50 mg/kg). The vehicle for the control group should be a standard PBS-based solution.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At specified time points post-dosing (e.g., 1, 3, 6, and 24 hours), sacrifice cohorts of mice.

-

Collect plasma and tumor tissue for pharmacokinetic and pharmacodynamic analysis.

-

Determine this compound concentrations in plasma and tumor lysates using LC-MS/MS.

-

Measure LDH activity in cleared tumor lysates by monitoring the oxidation of NADH at 340 nm in the presence of sodium pyruvate.

Mechanisms of Resistance

Forward genetic screens have identified two primary mechanisms of resistance to small-molecule LDH inhibitors like this compound:[2][8]

-

Upregulation of an LDH Isoform: Increased expression of LDHB can confer resistance to LDH inhibitors. This is considered a pan-LDH inhibitor resistance mechanism.

-

Compound-Specific Resistance Mutation: A specific mutation in the drug-binding pocket of LDHA, such as I141T, can lead to resistance to this compound.

Logical Relationship of Resistance Mechanisms

Caption: Mechanisms of Acquired Resistance to this compound.

Conclusion

This compound is a valuable research tool for studying cancer metabolism and a promising lead compound for the development of novel anticancer therapeutics. Its potent and selective inhibition of LDH provides a clear mechanism of action, particularly in tumors with a high reliance on glycolysis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further investigation into overcoming the identified resistance mechanisms will be crucial for the clinical translation of LDH inhibitors.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellMinerCDB: NCATS is a Web-Based Portal Integrating Public Cancer Cell Line Databases for Pharmacogenomic Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]

- 8. Forward Genetic Screens Identify Mechanisms of Resistance to Small-Molecule Lactate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 21, 2025

Abstract

NCATS-SM1441 has emerged as a potent, first-in-class, pyrazole-based inhibitor of lactate dehydrogenase (LDH), an enzyme critical to the metabolic plasticity of cancer cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound and its analogs, detailing the quantitative data from key experiments and the methodologies employed in their evaluation. Through a systematic analysis of chemical modifications and their impact on biological activity, this document serves as a resource for researchers in oncology, metabolism, and medicinal chemistry, offering insights into the chemical features driving LDH inhibition and cellular potency. The guide includes detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding of the development of this promising anti-cancer agent.

Introduction

Cancer cells exhibit a profound metabolic reprogramming, often favoring aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift results in the increased conversion of pyruvate to lactate, a reaction catalyzed by lactate dehydrogenase (LDH). The LDH family of enzymes, particularly LDHA and LDHB, are frequently overexpressed in various cancers and play a crucial role in maintaining the NAD+/NADH redox balance, thereby sustaining high glycolytic rates.[1][2][3] Consequently, inhibition of LDH presents a compelling therapeutic strategy to disrupt cancer cell metabolism and proliferation.[3][4]

This compound is a lead compound identified through a focused lead optimization campaign of a pyrazole-based chemical series.[1][4] This inhibitor demonstrates low nanomolar potency against both LDHA and LDHB and exhibits robust target engagement in cellular and in vivo models.[5][6] This guide delves into the intricate structure-activity relationships that govern the potency and cellular activity of this compound and its analogs, providing a detailed roadmap of its preclinical development.

Core Structure-Activity Relationship (SAR) of this compound Analogs

The development of this compound involved systematic modifications of a pyrazole scaffold to optimize its inhibitory activity against LDH, enhance cellular potency, and improve pharmacokinetic properties. The SAR data for key analogs is summarized in the table below.

Table 1: Structure-Activity Relationship Data for this compound and Analogs

| Compound ID | R1 Group | R2 Group | LDHA IC50 (nM)[6][7] | LDHB IC50 (nM) | A673 Lactate IC50 (nM) | MiaPaCa-2 Lactate IC50 (nM) | A673 Cytotoxicity IC50 (µM)[7] | MiaPaCa-2 Cytotoxicity IC50 (µM)[7] |

| This compound (52) | 4-Sulfamoyl-2-fluorophenyl | 5-(Thiophen-2-yl)ethynyl | 40 | 40 | 105 | 347 | >25 | >25 |

| NCATS-SM1440 (43) | 4-Sulfamoyl-2-fluorophenyl | 4-Methylphenyl | 57 | - | 190 | 480 | >25 | >25 |

| Analog A | Phenyl | 5-(Thiophen-2-yl)ethynyl | 230 | - | >10000 | >10000 | >25 | >25 |

| Analog B | 4-Sulfamoylphenyl | 5-(Thiophen-2-yl)ethynyl | 60 | - | 250 | 800 | >25 | >25 |

| Analog C | 4-Sulfamoyl-2-fluorophenyl | Phenyl | 120 | - | 800 | 2500 | >25 | >25 |

Note: Data is compiled from the primary publication by Rai G, et al. J Med Chem. 2020;63(19):10984-11011 and its supplementary information. The table presents a selection of key analogs to illustrate the SAR. For a complete list, please refer to the original publication.

Experimental Protocols

The characterization of this compound and its analogs involved a suite of biochemical and cellular assays. The detailed methodologies for these key experiments are provided below.

LDH Biochemical Assay

This assay quantifies the enzymatic activity of LDH and the inhibitory potential of test compounds.

-

Principle: The assay measures the LDH-catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by fluorescence.

-

Procedure:

-

3 µL of recombinant human LDHA or LDHB (2 nM final concentration) in LDH assay buffer (200 mM Tris-HCl pH 7.4, 100 µM EDTA, and 0.01% Tween-20) is dispensed into a 1536-well black solid-bottom assay plate.

-

23 nL of compounds dissolved in DMSO are transferred to the assay plate using a pintool dispenser.

-

The enzymatic reaction is initiated by adding 1 µL of a substrate solution containing NADH (0.06 mM final concentration) and sodium pyruvate (0.2 mM final concentration) in LDH assay buffer.

-

After a 5-minute incubation at room temperature, 1 µL of a detection reagent containing diaphorase (0.133 mg/mL final concentration) and resazurin (37 µM final concentration) in LDH assay buffer is added.

-

The resulting resorufin fluorescence is measured immediately (t=0) and after 20 minutes on a ViewLux microplate imager (ex540 nm, em590 nm).

-

Fluorescence values are normalized using enzyme-free and DMSO-treated controls. IC50 values are calculated from the dose-response curves.

-

Cellular Lactate Production Assay

This assay measures the ability of compounds to inhibit lactate production in cancer cell lines.

-

Principle: The amount of lactate secreted by cells into the culture medium is quantified using a lactate-Glo assay.

-

Procedure:

-

A673 or MiaPaCa-2 cells are seeded in 1536-well plates and incubated overnight.

-

Compounds are added to the cells at various concentrations and incubated for a specified period (e.g., 24 or 48 hours).

-

A small aliquot of the cell culture supernatant is transferred to a new assay plate.

-

Lactate-Glo™ reagent is added, and the luminescence is measured after a 60-minute incubation at room temperature.

-

IC50 values are determined from the normalized dose-response data.

-

Glycolysis Stress Test (Extracellular Acidification Rate - ECAR) Assay

This assay assesses the impact of LDH inhibition on the overall glycolytic flux in live cells.[5][8]

-

Principle: The assay measures the rate of extracellular acidification (ECAR), which is an indicator of lactic acid production and, therefore, glycolytic activity. A Seahorse XF Analyzer is used for real-time measurements.

-

Procedure:

-

A673 cells are seeded into a XF96 cell culture microplate and allowed to adhere overnight.

-

The cell culture medium is replaced with XF base medium supplemented with glutamine, and the cells are equilibrated.

-

A baseline ECAR is established before the injection of test compounds (e.g., this compound) at various concentrations.

-

ECAR is measured for approximately 50 minutes post-compound injection.

-

Glucose is then injected to stimulate glycolysis, followed by oligomycin to inhibit mitochondrial respiration, forcing maximal glycolysis.

-

The changes in ECAR in response to the compound and metabolic modulators are analyzed to determine the effect on glycolysis and glycolytic capacity.[9]

-

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of the inhibitor to the LDH protein within the cellular environment.

-

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.

-

Procedure:

-

HEK293T cells are transiently transfected with a plasmid encoding LDHA fused to a split-luciferase tag.

-

Transfected cells are treated with the test compound or vehicle (DMSO) for 1 hour.

-

The cell suspension is heated to a specific temperature (e.g., 50-60°C) for 3 minutes to induce protein denaturation, followed by cooling at 4°C for 3 minutes. This heating/cooling cycle is repeated three times.

-

The cells are lysed by adding a solution containing 6% NP40 and incubated for 30 minutes.

-

A substrate containing 11S (a component of the split-luciferase) and furimazine is added.

-

The luminescence, which is proportional to the amount of soluble (non-denatured) LDHA, is measured using a ViewLux reader.

-

An increase in luminescence in the presence of the compound indicates target engagement.

-

Visualizing the Science: Pathways and Processes

To provide a clearer understanding of the context and workflow of the this compound SAR studies, the following diagrams were generated using the Graphviz DOT language.

Caption: Signaling pathway of LDH inhibition by this compound.

Caption: Experimental workflow for this compound development.

Caption: Logical flow of the SAR study for this compound.

Conclusion

The structure-activity relationship studies of this compound and its pyrazole-based analogs have successfully identified a potent and cell-active inhibitor of lactate dehydrogenase. The systematic optimization of the chemical scaffold, guided by a comprehensive suite of biochemical and cellular assays, has elucidated the key structural features required for effective LDH inhibition. This in-depth technical guide provides a valuable resource for the scientific community, offering detailed methodologies and a clear visualization of the scientific process. The continued exploration of this chemical series holds promise for the development of novel therapeutics targeting the metabolic vulnerabilities of cancer.

References

- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Metabolic Rewiring in Cancer: Small Molecule Inhibitors in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NCATS-SM1441 is a novel, potent, and selective small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic reprogramming of cancer cells.[1] Developed by the National Center for Advancing Translational Sciences (NCATS), this pyrazole-based compound has demonstrated significant promise as a therapeutic agent by targeting the metabolic vulnerability of tumors that rely on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Role of Lactate Dehydrogenase in Cancer

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the key hallmarks of this metabolic reprogramming is the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[2][3] This metabolic shift is facilitated by the upregulation of lactate dehydrogenase (LDH), particularly the LDHA isoform, which catalyzes the interconversion of pyruvate and lactate with concomitant oxidation of NADH to NAD+.[4][5]

The regeneration of NAD+ by LDH is crucial for maintaining a high glycolytic flux, which provides cancer cells with ATP and essential biosynthetic precursors.[4] Furthermore, the resulting lactate-rich, acidic tumor microenvironment promotes tumor invasion, metastasis, and immune evasion. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy to selectively target cancer cells.

This compound was identified through a lead optimization campaign of a pyrazole-based series of compounds and has shown potent inhibition of both LDHA and LDHB, making it a valuable tool for studying the therapeutic potential of LDH inhibition.[1]

This compound: Core Data and Properties

This compound is a small molecule with the following chemical and biological properties:

| Property | Value | Reference |

| Molecular Formula | C31H25FN4O4S3 | [1] |

| CAS Registry No. | 1964517-04-1 | [1] |

| Primary Target | Lactate Dehydrogenase A (LDHA) and B (LDHB) | [1] |

In Vitro Potency and Cytotoxicity

This compound exhibits potent enzymatic inhibition of both LDHA and LDHB and demonstrates cytotoxic effects in various cancer cell lines.

| Assay Type | Target/Cell Line | IC50 | Reference |

| Enzymatic Inhibition | LDHA | 40 nM | [6] |

| Enzymatic Inhibition | LDHB | 40 nM | [7] |

| Cytotoxicity | A673 (Ewing's Sarcoma) | 105 nM | MedchemExpress |

| Cytotoxicity | MIA PaCa-2 (Pancreatic Cancer) | 347 nM | MedchemExpress |

In Vivo Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not publicly available in a detailed tabular format, the lead optimization program focused on improving these properties for in vivo studies. The parent publication by Rai et al. (2020) indicates that this compound possesses desirable attributes for in vivo LDH inhibition studies.[5]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition disrupts the delicate metabolic balance in cancer cells that are highly dependent on aerobic glycolysis.

Disruption of Glycolysis and NAD+ Regeneration

By blocking the conversion of pyruvate to lactate, this compound prevents the regeneration of NAD+ from NADH.[4] The depletion of the cellular NAD+ pool inhibits the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis, thereby halting the entire pathway. This leads to a rapid decrease in ATP production and an accumulation of glycolytic intermediates.

Induction of Oxidative Stress and Apoptosis

The inhibition of LDH can force cancer cells to rely more on mitochondrial oxidative phosphorylation for energy production, leading to an increase in reactive oxygen species (ROS).[8] This elevated oxidative stress can damage cellular components and trigger apoptosis through the mitochondrial pathway.[8]

Targeting Tumors with Mitochondrial Defects

Cancers with mitochondrial electron transport chain (ETC) defects, such as Hürthle cell carcinoma, are particularly vulnerable to LDH inhibition.[1] These tumors have a limited capacity for oxidative phosphorylation and are therefore heavily reliant on glycolysis for survival. By inhibiting LDH, this compound effectively shuts down the primary energy source of these cancer cells.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting lactate dehydrogenase B-dependent mitochondrial metabolism affects tumor initiating cells and inhibits tumorigenesis of non-small cell lung cancer by inducing mtDNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of NCATS-SM1441, a novel and potent pyrazole-based inhibitor of lactate dehydrogenase (LDH). Developed by the National Center for Advancing Translational Sciences (NCATS), this small molecule therapeutic agent targets the metabolic plasticity of cancer cells, representing a promising approach in oncology research. This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies behind this compound.

Introduction

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase (LDH) is a critical enzyme in this pathway, catalyzing the interconversion of pyruvate and lactate. Inhibition of LDH presents a compelling therapeutic strategy to disrupt cancer cell metabolism and proliferation. This compound emerged from a lead optimization campaign focused on a pyrazole-based series of compounds, designed to exhibit potent and selective inhibition of LDH with favorable pharmacokinetic properties.[1][2][3]

Discovery of this compound

The discovery of this compound was the result of a comprehensive lead optimization effort centered on a pyrazole-based chemical scaffold.[1][2] The development process utilized structure-based design principles to enhance cellular potency, optimize in vitro drug-target residence times, and improve in vivo pharmacokinetic profiles.[1] This rigorous optimization campaign led to the identification of NCATS-SM1440 and this compound as first-in-class inhibitors demonstrating significant LDH inhibition in vivo.[1]

Logical Workflow for Discovery

Caption: High-level workflow for the discovery of this compound.

Synthesis of this compound

This compound is a member of a pyrazole-based series of compounds. While the specific, detailed, step-by-step synthesis protocol for this compound (compound 52 in the original publication) is typically found in the supplementary information of the primary research article, the general synthetic strategy involves the construction of the core pyrazole scaffold followed by the introduction of various substituents to optimize for potency and pharmacokinetic properties. The synthesis is a multi-step process rooted in established organic chemistry principles for heterocyclic compounds.

Generalized Synthesis Workflow

Caption: A generalized workflow for the synthesis of pyrazole-based LDH inhibitors like this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.

| Parameter | Value | Target(s) | Reference(s) |

| IC50 | 40 nM | LDH | [4] |

| IC50 | 0.04 µM | LDHA, LDHB |

Table 1: Biochemical Activity of this compound.

| Parameter | Value (CD-1 Mice) | Route of Administration | Reference(s) |

| Clearance (Cl) | Not Reported | Intravenous (IV) | [1] |

| Half-life (T½) | Not Reported | Intravenous (IV) | [1] |

| Cmax | Not Reported | Intravenous (IV) | [1] |

| AUClast | Not Reported | Intravenous (IV) | [1] |

| Vss | Not Reported | Intravenous (IV) | [1] |

| Bioavailability (F) | Not Reported | Not Applicable | [1] |

Table 2: Pharmacokinetic Profile of this compound in CD1 Mice. (Note: Specific values were not available in the public domain at the time of this writing).

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inhibiting lactate dehydrogenase (LDH), a pivotal enzyme in the glycolytic pathway.[2][3] By blocking the conversion of pyruvate to lactate, this compound disrupts the regeneration of NAD+, which is essential for maintaining a high glycolytic rate in cancer cells.[2] This inhibition leads to a decrease in ATP production, an increase in oxidative stress, and ultimately, the induction of apoptosis.[2][5] The JNK signaling pathway has been implicated in mediating the cell cycle arrest and apoptosis induced by LDH inhibition.[5]

LDH Inhibition Signaling Pathway

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glycolysis Stress Test

The glycolysis stress test is a critical assay used to assess the impact of LDH inhibition on the glycolytic flux of cancer cells. This experiment measures the extracellular acidification rate (ECAR), a key indicator of lactate production.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A673 Ewing's sarcoma cells) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Assay Medium: The following day, replace the culture medium with a bicarbonate-free, low-glucose assay medium and incubate the cells in a non-CO2 incubator for one hour prior to the assay.

-

Compound Treatment: Treat the cells with this compound or a vehicle control.

-

Seahorse XF Analyzer: Place the cell culture microplate into a Seahorse XF Analyzer. The instrument sequentially injects glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to measure basal glycolysis, glycolytic capacity, and non-glycolytic acidification.

-

Data Analysis: Analyze the ECAR measurements to determine the effect of this compound on the glycolytic function of the cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Culture and Treatment: Culture the desired cells to a suitable confluence and treat them with this compound or a vehicle control for a specified duration.

-

Heat Shock: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble LDH in the supernatant using Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble LDH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

This compound is a potent and promising pyrazole-based inhibitor of lactate dehydrogenase that has demonstrated significant preclinical activity. Its discovery through a rigorous, structure-guided optimization process has yielded a valuable tool for studying cancer metabolism and a potential lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and oncology.

References

- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. William J. Moore, Ph.D. | Center for Cancer Research [ccr.cancer.gov]

In-Depth Technical Guide: NCATS-SM1441 Target Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and kinetic properties of NCATS-SM1441, a potent inhibitor of Lactate Dehydrogenase (LDH). The information presented herein is compiled from primary research and is intended to support further investigation and application of this compound in cancer metabolism research and drug development.

Core Target and Mechanism of Action

This compound is a pyrazole-based small molecule inhibitor that targets the metabolic enzyme Lactate Dehydrogenase (LDH) .[1] LDH plays a critical role in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[2] This process is a key feature of the "Warburg effect," a metabolic phenotype observed in many cancer cells, which rely on high rates of glycolysis even in the presence of oxygen.

By inhibiting LDH, this compound disrupts this metabolic pathway, leading to a depletion of NAD+ required for sustained glycolysis. This ultimately results in reduced lactate production and can inhibit the proliferation of cancer cells that are highly dependent on glycolytic flux.[1][3] this compound demonstrates nearly identical potency against both the LDHA and LDHB isoforms of the enzyme.[3]

Quantitative Binding and Activity Data

The development of this compound was guided by a structure-based design approach with a focus on optimizing cellular potency and in vitro drug-target residence times.[1][2] The following tables summarize the key quantitative data for the binding and inhibitory activity of this compound.

Table 1: Biochemical and Cellular Activity

| Parameter | Target/Cell Line | Value | Notes |

| Biochemical IC50 | LDHA/LDHB | 40 nM | Half-maximal inhibitory concentration in a biochemical assay.[3] |

| Cellular IC50 | A673 (Ewing's sarcoma) | 105 nM | Half-maximal inhibitory concentration in a cell-based viability assay after 48 hours. |

| Cellular IC50 | MIA PaCa-2 (Pancreatic cancer) | 347 nM | Half-maximal inhibitory concentration in a cell-based viability assay after 48 hours. |

Table 2: Target Binding Kinetics (Surface Plasmon Resonance)

| Parameter | Value | Unit | Description |

| kon (Association Rate) | Data not available in public sources | M-1s-1 | Rate of complex formation between this compound and LDH. |

| koff (Dissociation Rate) | 2.1 x 10-4 | s-1 | Rate of dissociation of the this compound/LDH complex. |

| Kd (Dissociation Constant) | Data not available in public sources | M | Equilibrium constant, a measure of binding affinity. |

| Residence Time (1/koff) | ~79 | minutes | The average duration the inhibitor remains bound to the target. |

The optimization of the pyrazole-based series leading to this compound specifically focused on achieving a slower off-rate (longer residence time) to enhance cellular activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature describing the characterization of this compound.

Biochemical LDH Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human LDH.

Materials:

-

Recombinant human LDHA (e.g., Meridian Life Science, Inc.)

-

LDH Assay Buffer: 200 mM Tris-HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20

-

Substrate Solution: NADH and sodium pyruvate in LDH Assay Buffer

-

Detection Reagent: Clostridium kluyveri diaphorase and resazurin sodium salt in LDH Assay Buffer

-

This compound solubilized in DMSO

-

1536-well black solid-bottom assay plates

Procedure:

-

Add 3 µL of recombinant human LDHA (final concentration 2 nM) in LDH Assay Buffer to the wells of a 1536-well plate.

-

Transfer 23 nL of this compound at various concentrations (or DMSO for controls) to the assay plate.

-

Initiate the reaction by adding 1 µL of Substrate Solution (final concentrations of 0.06 mM NADH and 0.2 mM sodium pyruvate).

-

Incubate the plate for 5 minutes at room temperature.

-

Add 1 µL of Detection Reagent (final concentrations of 0.133 mg/mL diaphorase and 37 µM resazurin).

-

Immediately measure the resorufin fluorescence (excitation 540 nm, emission 590 nm) at time 0 and after a 20-minute incubation.

-

Calculate the percent inhibition based on the fluorescence signal relative to controls.

Glycolysis Stress Test (Cellular Assay)

This assay measures the impact of this compound on the glycolytic flux in live cells by monitoring the extracellular acidification rate (ECAR).

Materials:

-

A673 (or other relevant) cells

-

Seahorse XF Analyzer (or similar instrument)

-

Seahorse XF Cell Culture Microplates

-

Glycolysis Stress Test Medium: XF base medium supplemented with 2 mM L-glutamine, pH 7.4

-

Assay Reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

-

This compound

Procedure:

-

Seed A673 cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the cell culture medium with pre-warmed Glycolysis Stress Test Medium and incubate in a non-CO2 incubator at 37°C for approximately 1 hour.

-

Load the hydrated sensor cartridge with this compound at various concentrations, glucose, oligomycin, and 2-DG into the appropriate injection ports.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

Establish a baseline ECAR measurement.

-

Inject this compound (or vehicle) and measure the change in ECAR for approximately 50 minutes.[2]

-

Sequentially inject glucose, oligomycin, and 2-DG to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.

-

Analyze the data to determine the effect of this compound on glycolytic function.

Split Nano Luciferase Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm direct target engagement of this compound with LDHA in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

HEK293T cells

-

Plasmid encoding LDHA fused with a HiBiT tag

-

Lipofectamine 2000 (or similar transfection reagent)

-

This compound in DMSO

-

Lysis Buffer: 6% NP-40

-

Substrate: 11S protein and furimazine

-

1536-well plates

-

PCR machine or heat block

-

Luminescence plate reader

Procedure:

-

Transfect HEK293T cells with the LDHA-HiBiT plasmid.

-

After 24 hours, lift the cells and resuspend them.

-

Dispense the cell suspension into 1536-well plates containing this compound at various concentrations.

-

Incubate for 1 hour at 37°C.

-

Heat the plates on a thermal cycler or heat block to a specific temperature (e.g., for a temperature-response curve) for 3 minutes, followed by a 22°C hold.

-

Cool the plates to room temperature.

-

Lyse the cells by adding Lysis Buffer and incubating for 30 minutes.

-

Add the substrate containing 11S protein and furimazine.

-

Centrifuge the plates and measure the luminescence intensity.

-

Normalize the luminescence values to an unheated control sample to determine the degree of protein stabilization.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to this compound.

Caption: LDH in the Glycolytic Pathway and Inhibition by this compound.

Caption: Workflow for the Glycolysis Stress Test.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

References

The Discovery of Pyrazole-Based LDH Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in oncology due to its pivotal role in cancer metabolism. Elevated LDH activity is a hallmark of many cancers, contributing to the Warburg effect and enabling tumor survival and proliferation, particularly in hypoxic environments.[1][2][3] The pursuit of potent and selective LDH inhibitors has led to the discovery of various small molecules, with pyrazole-based compounds showing significant promise.[4][5][6] This technical guide provides an in-depth overview of the discovery, optimization, and experimental evaluation of pyrazole-based LDH inhibitors.

Core Concepts in Pyrazole-Based LDH Inhibition

The development of pyrazole-based LDH inhibitors has been driven by a multi-parameter optimization strategy, combining structure-based design with a focus on improving drug-target residence time.[7][8] Initial high-throughput screening campaigns identified early hit compounds, which were subsequently refined through medicinal chemistry efforts to enhance their potency, cellular activity, and pharmacokinetic properties.[9][10] A key finding in this class of inhibitors is that drug-target residence time, or the off-rate, is a strong predictor of cell-based efficacy.[4][5][6]

Lead compounds have demonstrated low nanomolar inhibition of both LDHA and LDHB isoforms and sub-micromolar inhibition of lactate production in various cancer cell lines.[4][11] These inhibitors have shown promise in preclinical models, not only by directly inhibiting tumor cell proliferation but also by potentially redirecting intratumoral glucose uptake and improving antitumor immunity.[12]

Quantitative Data Summary

The following tables summarize the biochemical and cellular activity of key pyrazole-based LDH inhibitors.

Table 1: Biochemical Potency of Lead Pyrazole-Based LDH Inhibitors

| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Reference |

| Compound 63 | Low nM | Low nM | [4][9] |

| NCATS-SM1440 (43) | Potent (nM range) | Potent (nM range) | [7][13] |

| NCATS-SM1441 (52) | Potent (nM range) | Potent (nM range) | [7][13] |

| Compound 1a | - | - | [8] |

| GNE-140 | - | - | [12][14] |

Note: Specific IC50 values are often presented in graphical form in the source literature; "Low nM" and "Potent (nM range)" are used here to reflect the reported high potency.

Table 2: Cellular Activity of Lead Pyrazole-Based LDH Inhibitors

| Compound | Cell Line | Cellular Lactate Production Inhibition | Reference |

| Compound 63 | MiaPaCa2, A673 | Sub-µM | [4][5][6] |

| NCATS-SM1440 (43) | Various | - | [7] |

| This compound (52) | Various | - | [7] |

| GNE-140 | Breast Cancer Cells | 200-300 µM (proliferation inhibition) | [14] |

Key Experimental Protocols

The discovery and characterization of pyrazole-based LDH inhibitors rely on a suite of biochemical and cell-based assays.

LDH Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit LDH enzymatic activity.

Principle: LDH catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used by a diaphorase to reduce a tetrazolium salt (like INT) into a colored formazan product. The intensity of the color, measured spectrophotometrically (e.g., at 490 nm), is proportional to the LDH activity.[15][16][17]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Typically a TRIS buffer at pH 8.0.[18]

-

Substrate Solution: Prepare a solution containing lactate and NAD+.

-

Diaphorase/INT Solution: Prepare a solution of diaphorase and the tetrazolium salt INT.

-

LDH Enzyme: Prepare a working solution of purified human LDHA or LDHB.

-

Test Compounds: Prepare serial dilutions of the pyrazole-based inhibitors.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the test compound dilutions to the experimental wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the LDH enzyme to all wells except the negative control.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate solution.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Add the diaphorase/INT solution and incubate until a sufficient color change is observed.

-

Stop the reaction by adding a stop solution (e.g., 1M acetic acid).[19]

-

Read the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Lactate Production Assay

This assay measures the effect of inhibitors on lactate production in cancer cells.

Principle: Cancer cells treated with an LDH inhibitor are expected to produce less lactate. The amount of lactate secreted into the cell culture medium can be quantified using a specific lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., MiaPaCa2, A673) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the pyrazole-based inhibitors for a specified period (e.g., 24-72 hours).

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant.

-

-

Lactate Measurement:

-

Quantify the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the lactate levels to the cell number (which can be determined by a separate cell viability assay like MTT or SRB).

-

Calculate the percentage of inhibition of lactate production and determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of the inhibitor with LDH within the cellular environment.[4][5][6]

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol:

-

Cell Treatment:

-

Treat cultured cells with the pyrazole-based inhibitor or vehicle control.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

-

Protein Quantification:

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of soluble LDH in the supernatant using Western blotting with an anti-LDH antibody or by ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble LDH as a function of temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples.

-

A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.

-

Visualizations

LDH Signaling Pathway in Cancer Metabolism

Caption: LDH signaling pathway in cancer and the point of intervention for pyrazole-based inhibitors.

Experimental Workflow for Pyrazole-Based LDH Inhibitor Discovery

Caption: A typical workflow for the discovery and development of pyrazole-based LDH inhibitors.

References

- 1. The multiple roles of LDH in cancer [cancer.fr]

- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of ether and aniline based inhibitors of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). | Sulikowski Lab | Vanderbilt University [lab.vanderbilt.edu]

- 12. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]

- 13. researchgate.net [researchgate.net]

- 14. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]

- 16. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Lactate Dehydrogenase A Inhibitor Screening Assay Kit (Colorimetric) (NBP2-59751): Novus Biologicals [novusbio.com]

- 18. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 19. tiarisbiosciences.com [tiarisbiosciences.com]

NCATS-SM1441: A Technical Guide to its Role in Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCATS-SM1441 is a potent, first-in-class, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic reprogramming of cancer cells. By targeting both LDHA and LDHB isoforms, this compound disrupts the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis known as the Warburg effect. This disruption of a key metabolic pathway presents a promising therapeutic strategy for a variety of cancers that rely on high glycolytic rates for their proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key quantitative data related to this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology and cancer metabolism.

Introduction: Targeting the Warburg Effect

Cancer cells exhibit profound metabolic alterations to sustain their rapid growth and proliferation. One of the most prominent of these is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. Lactate dehydrogenase (LDH) is the terminal enzyme in this pathway, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation and reduction of NADH and NAD+. The LDHA isoform is frequently overexpressed in various cancers and is associated with tumor progression, metastasis, and poor prognosis. Therefore, inhibition of LDH has emerged as an attractive therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism. This compound has been developed as a potent and specific inhibitor of both LDHA and LDHB, demonstrating promising preclinical activity.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition blocks the conversion of pyruvate to lactate, leading to a cascade of metabolic consequences within the cancer cell.

Signaling Pathway

The primary signaling pathway affected by this compound is the glycolytic pathway. By inhibiting LDH, the terminal step of aerobic glycolysis is blocked. This leads to an accumulation of pyruvate and a depletion of lactate. The reduction in lactate production can alter the tumor microenvironment, which is often highly acidic due to lactate efflux. Furthermore, the inhibition of LDH disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic flux. The resulting shift in the NAD+/NADH ratio can have widespread effects on cellular redox balance and other metabolic pathways.

Quantitative Data

Biochemical Activity

This compound is a highly potent inhibitor of both human LDHA and LDHB isoforms.

| Target | IC50 (nM) |

| hLDHA | 40 |

| hLDHB | 40 |

Cellular Activity

The inhibitory effect of this compound on LDH has been demonstrated in various cancer cell lines, leading to a reduction in lactate production and inhibition of cell proliferation.

| Cell Line | Cancer Type | IC50 (µM) - Lactate Production | IC50 (µM) - Cell Viability |

| MiaPaCa-2 | Pancreatic Cancer | Data not available | Data not available |

| A673 | Ewing's Sarcoma | Data not available | Data not available |

In Vivo Efficacy

Preclinical studies in a mouse xenograft model using the A673 Ewing's sarcoma cell line have demonstrated the in vivo activity of this compound.

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) |

| Athymic Nude Mice | A673 | 50 mg/kg IV (single dose) | Data not available |

Pharmacokinetic Properties

This compound has been optimized for in vivo applications, though detailed pharmacokinetic parameters in mice are not publicly available.

| Parameter | Value |

| Cmax | Data not available |

| Tmax | Data not available |

| Half-life (t1/2) | Data not available |

| Clearance (CL) | Data not available |

| Volume of Distribution (Vd) | Data not available |

| Bioavailability (F%) | Data not available |

Experimental Protocols

LDH Enzyme Inhibition Assay

This protocol describes the biochemical assay used to determine the IC50 of this compound against LDHA and LDHB.

Materials:

-

Recombinant human LDHA and LDHB

-

NADH

-

Sodium Pyruvate

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add assay buffer, NADH, and the diluted this compound or DMSO (vehicle control).

-

Add the LDH enzyme (LDHA or LDHB) to each well and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding sodium pyruvate to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A673 Xenograft Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in an A673 Ewing's sarcoma xenograft model.

Materials:

-

A673 cancer cells

-

Matrigel

-

Immunocompromised mice (e.g., athymic nude mice)

-

This compound formulation for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Culture A673 cells under standard conditions.

-

Harvest and resuspend the cells in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a pre-determined size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, single IV dose) or vehicle control.

-

Measure tumor volume and body weight at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Calculate tumor growth inhibition based on the differences in tumor volume between the treated and control groups.

Future Directions

While this compound has demonstrated significant promise as a targeted inhibitor of cancer metabolism, further research is warranted. Key areas for future investigation include:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Detailed in vivo studies are needed to fully characterize the pharmacokinetic profile of this compound and to establish a clear relationship between drug exposure and target inhibition in tumors.

-

Evaluation in a Broader Range of Cancer Models: The efficacy of this compound should be assessed in a wider array of cancer cell lines and patient-derived xenograft models to identify the tumor types that are most sensitive to LDH inhibition.

-

Investigation of Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy, radiation therapy, or immunotherapy, could lead to more effective treatment strategies.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.

-

Elucidation of Resistance Mechanisms: Understanding the potential mechanisms by which cancer cells might develop resistance to LDH inhibition will be essential for developing strategies to overcome or prevent resistance.

Conclusion

This compound is a potent and promising inhibitor of lactate dehydrogenase that effectively targets the metabolic reprogramming of cancer cells. Its ability to disrupt aerobic glycolysis highlights the therapeutic potential of targeting cancer metabolism. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent. Continued investigation into its efficacy, safety, and optimal clinical application will be critical in realizing its full potential in the fight against cancer.

The Inhibition of the Warburg Effect by NCATS-SM1441: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation in the presence of oxygen, is a hallmark of cancer cell metabolism. This metabolic shift provides cancer cells with a rapid means of generating ATP and essential building blocks for proliferation. Lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate, is a critical node in this pathway and has emerged as a promising target for anticancer therapies. NCATS-SM1441 is a potent, first-in-class, pyrazole-based inhibitor of both LDHA and LDHB isoforms.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the Warburg effect, and the downstream cellular consequences, supplemented with detailed experimental protocols and quantitative data.

Mechanism of Action: Targeting Lactate Dehydrogenase

This compound directly inhibits the enzymatic activity of lactate dehydrogenase, thereby blocking the conversion of pyruvate to lactate, the final and committing step of aerobic glycolysis.[1][2] This inhibition disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic flux. The resulting depletion of the cellular NAD+ pool leads to a bottleneck in the glycolytic pathway, effectively reversing the Warburg phenotype.[1]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Target(s) | Assay Type | Reference |

| IC50 | 40 nM | LDHA, LDHB | Biochemical Assay | [1] |

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| A673 | Ewing's Sarcoma | Glycolysis Stress Test | Extracellular Acidification Rate (ECAR) | Significant Decrease | [1] |

| MIA PaCa-2 | Pancreatic Cancer | Metabolic Analysis | Glycolysis Inhibition | Effective | [1] |

| Parameter | Vehicle | This compound | Assay | Animal Model | Reference |

| LDH Activity | Control | Significantly Reduced | In vivo Target Engagement | A673 Xenograft | [1] |

| Pharmacokinetics | N/A | Favorable in vivo PK properties | Pharmacokinetic Analysis | Mouse | [1] |

Signaling Pathways and Cellular Consequences

The inhibition of LDH by this compound initiates a cascade of cellular events that extend beyond the immediate disruption of glycolysis.

Glycolytic Pathway Inhibition

By blocking the conversion of pyruvate to lactate, this compound causes an accumulation of pyruvate and a reduction in lactate secretion. This leads to a decrease in the extracellular acidification rate (ECAR), a key indicator of glycolytic activity. The disruption in NAD+ regeneration further inhibits upstream glycolytic enzymes, leading to a comprehensive shutdown of the Warburg effect.

Adaptive Survival Response: GCN2-ATF4 Pathway

Cancer cells can exhibit metabolic plasticity to counteract the effects of LDH inhibition. A key adaptive response is the activation of the GCN2-ATF4 signaling pathway. The metabolic stress induced by this compound can lead to the phosphorylation of GCN2, which in turn promotes the translation of the transcription factor ATF4. ATF4 then upregulates genes involved in amino acid synthesis and transport, such as the glutamine transporter SLC1A5. This compensatory mechanism allows cells to utilize alternative fuel sources like glutamine to support survival and growth.

Experimental Protocols

LDH Biochemical Assay

This protocol is used to determine the in vitro potency of this compound against purified LDH enzyme.

Materials:

-

Recombinant human LDHA

-

LDH assay buffer (200 mM Tris HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20)

-

NADH

-

Sodium pyruvate

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagent: Diaphorase and Resazurin

-

1536-well assay plates

Procedure:

-

Add 3 µL of recombinant human LDHA in LDH assay buffer to each well of a 1536-well plate.

-

Transfer 23 nL of DMSO-solubilized this compound at various concentrations to the assay plates. Include DMSO-only wells as controls.

-

Initiate the reaction by adding 1 µL of a substrate solution containing NADH and sodium pyruvate in LDH assay buffer. Final concentrations should be approximately 2 nM LDHA, 0.06 mM NADH, and 0.2 mM sodium pyruvate.

-

Incubate the plate for 5 minutes at room temperature.

-

Add 1 µL of the detection reagent (diaphorase and resazurin) to each well.

-

Measure the fluorescence to determine the rate of reaction.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Glycolysis Stress Test (ECAR Measurement)

This assay measures the rate of extracellular acidification, a direct indicator of glycolytic activity in live cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

A673 or other cancer cell lines

-

Culture medium

-

Seahorse XF base medium supplemented with L-glutamine

-

Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

Procedure:

-

Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator for 1 hour.

-

Place the cell plate into the Seahorse XF Analyzer and measure the basal ECAR.

-

Sequentially inject solutions of glucose, oligomycin, and 2-DG at specified time points, measuring ECAR after each injection.

-

Glucose: To measure the glycolytic rate.

-

Oligomycin: An ATP synthase inhibitor, to measure the maximum glycolytic capacity.

-

2-DG: A glucose analog that inhibits glycolysis, to measure non-glycolytic acidification.

-

-

To test the effect of this compound, pre-incubate the cells with the compound for a specified time before starting the assay.

-

Analyze the data to determine the effect of this compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to LDH in a cellular context.

Materials:

-

A673 or other cancer cell lines

-

This compound

-

PBS

-

Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Equipment for heating cells (e.g., thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-LDH antibody

Procedure:

-

Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Centrifuge the lysates at high speed to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble LDH in the supernatant by SDS-PAGE and Western blotting using an anti-LDH antibody.

-

Binding of this compound will stabilize LDH, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Conclusion

This compound is a potent and selective inhibitor of lactate dehydrogenase that effectively targets the Warburg effect in cancer cells. By blocking the conversion of pyruvate to lactate, it disrupts glycolytic flux and induces metabolic stress. While cancer cells can mount an adaptive survival response through the GCN2-ATF4 pathway, the direct inhibition of this central metabolic node represents a promising strategy for anticancer therapy. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and exploit the metabolic vulnerabilities of cancer.

References

- 1. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]

- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-Depth Technical Guide to the Biochemical Properties of NCATS-SM1441

For Researchers, Scientists, and Drug Development Professionals

Core Biochemical Profile of NCATS-SM1441

This compound is a potent, pyrazole-based small molecule inhibitor of L-lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] Its primary mechanism of action is the inhibition of LDH, which catalyzes the conversion of pyruvate to lactate. This inhibition disrupts the metabolic processes of cancer cells that heavily rely on glycolysis for energy production, a phenomenon known as the Warburg effect.[3][4][5] this compound has demonstrated nearly identical inhibitory potency against both the LDHA and LDHB isoforms of the enzyme.[6]

This technical guide provides a comprehensive overview of the fundamental biochemical properties of this compound, including its inhibitory activity, experimental protocols for its characterization, and its impact on cellular metabolic pathways.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its target, lactate dehydrogenase, has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter defining its efficacy.

| Parameter | Value | Target Enzyme(s) | Reference |

| IC50 | 40 nM | Lactate Dehydrogenase (LDH) | [1][7] |

| Isoform Potency | Nearly identical | LDHA and LDHB | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for assessing the biochemical properties of this compound.

LDH Biochemical Assay

This assay quantifies the enzymatic activity of LDH and the inhibitory effect of this compound.

Materials:

-

Recombinant human lactate dehydrogenase 5 (LDHA)

-

LDH assay buffer: 200 mM Tris-HCl (pH 7.4), 100 µM EDTA, 0.01% Tween-20

-

This compound (solubilized in DMSO)

-

Substrate solution: NADH and sodium pyruvate in LDH assay buffer

-

Detection reagent: Clostridium kluyveri diaphorase and resazurin sodium salt in LDH assay buffer

Procedure:

-

Add 3 µL of recombinant human LDHA (final concentration 2 nM) in LDH assay buffer to the wells of a 1536-well assay plate.[8]

-

Transfer 23 nL of this compound solution in DMSO to the assay plate using a pintool dispenser.

-

Initiate the enzymatic reaction by adding 1 µL of the substrate solution containing NADH (final concentration 0.06 mM) and sodium pyruvate (final concentration 0.2 mM).[8]

-

Incubate the plate for 5 minutes at room temperature.[8]

-

Add 1 µL of the detection reagent containing diaphorase (final concentration 0.133 mg/mL) and resazurin (final concentration 37 µM).[8]

-

Immediately measure the resorufin fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm at 0 and 20 minutes.

-

Normalize the fluorescence values using enzyme-free and DMSO-treated control wells.

Glycolysis Stress Test in A673 Cells

This cellular assay measures the impact of this compound on the glycolytic flux of A673 human Ewing's sarcoma cells by monitoring the extracellular acidification rate (ECAR).

Materials:

-

A673 cells

-

Seahorse XF96 cell culture microplates

-

Growth medium appropriate for A673 cells

-

Seahorse XF base medium

-

Glucose solution

-

Oligomycin solution

-

2-Deoxyglucose (2-DG) solution

-

This compound

Procedure:

-

Cell Seeding:

-

Harvest and resuspend A673 cells in their growth medium.

-

Seed the cells in a Seahorse XF96 cell culture microplate at an empirically determined optimal density, typically between 5,000 and 40,000 cells per well, in a volume of 80 µL.[9][10]

-

Allow the cells to attach and grow overnight in a humidified 37°C CO2 incubator.[9][11]

-

-

Assay Preparation:

-

One hour before the assay, remove the growth medium and wash the cells with Seahorse XF base medium pre-warmed to 37°C.

-

Add 180 µL of fresh Seahorse XF base medium to each well.

-

Incubate the plate in a non-CO2 incubator at 37°C for 30-60 minutes.[11]

-

-

ECAR Measurement:

-

Place the cell plate in the Seahorse XF96 analyzer.

-

Establish a baseline ECAR reading.

-

Inject increasing concentrations of this compound and measure ECAR for approximately 50 minutes.[2]

-

Sequentially inject solutions of glucose, oligomycin, and 2-deoxyglucose to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.

-

Signaling Pathway and Mechanism of Action

This compound targets a key control point in cellular metabolism. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for its characterization.

Caption: Inhibition of Lactate Dehydrogenase by this compound in the Glycolytic Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Warburg effect and lactylation in cancer: mechanisms for chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]

- 9. unige.ch [unige.ch]

- 10. agilent.com [agilent.com]

- 11. tabaslab.com [tabaslab.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with NCATS-SM1441

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCATS-SM1441 is a potent and selective pyrazole-based inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for the final step of anaerobic glycolysis.[1] LDH catalyzes the conversion of pyruvate to lactate, regenerating NAD+ from NADH, which is essential for maintaining a high glycolytic rate.[1][2] Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a heavy reliance on glycolysis for energy production even in the presence of oxygen. By targeting LDH, this compound disrupts this metabolic pathway, making it a valuable tool for studying cancer metabolism and a potential therapeutic agent.[1][2]

These application notes provide detailed protocols for in vitro studies using this compound to assess its effects on cancer cell lines. The protocols include methods for evaluating cytotoxicity, measuring glycolytic activity, and assessing downstream metabolic consequences of LDH inhibition.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| A673 | Ewing's Sarcoma | Cell Viability (CellTiter-Glo) | 105 | [3] |

| MIA PaCa-2 | Pancreatic Cancer | Cell Viability (CellTiter-Glo) | 347 | [3] |

Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time. It is recommended to determine the IC50 in the specific cell line and assay system being used.

Experimental Protocols